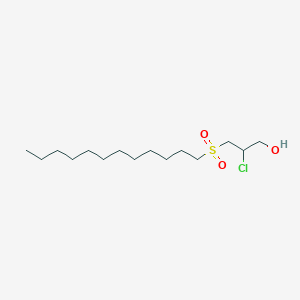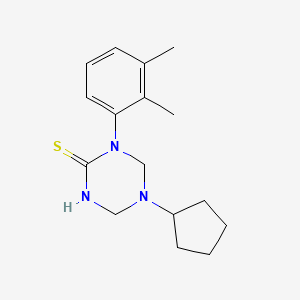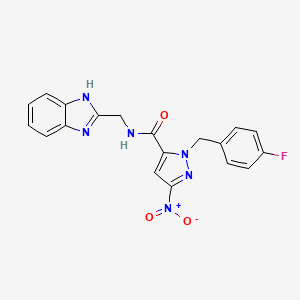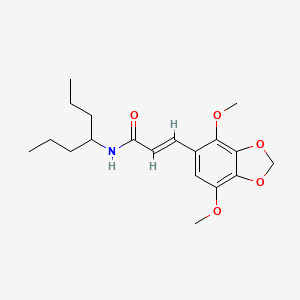![molecular formula C14H9BrN6O B11476583 3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11476583.png)
3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile is a complex organic compound that belongs to the class of azabicyclohexanes. This compound is characterized by its unique bicyclic structure, which includes a bromophenyl group, a hydroxy group, and multiple nitrile groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production. The use of photoredox catalysts and blue LED irradiation can be adapted for continuous flow processes, which are suitable for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The presence of multiple functional groups allows it to participate in a wide range of biochemical pathways, potentially leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure and are known for their biological activities.
4-Hydroxy-2-imino derivatives: Compounds with similar functional groups that exhibit comparable chemical reactivity and biological properties.
Uniqueness
3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile is unique due to the combination of its bicyclic structure with a bromophenyl group and multiple nitrile groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H9BrN6O |
|---|---|
Molecular Weight |
357.16 g/mol |
IUPAC Name |
3-amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile |
InChI |
InChI=1S/C14H9BrN6O/c15-9-3-1-8(2-4-9)14(22)10-12(5-16,6-17)13(10,7-18)11(19)21(14)20/h1-4,10,19,22H,20H2 |
InChI Key |
VHDIOPZWFOFSNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(C3C(C3(C(=N)N2N)C#N)(C#N)C#N)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B11476506.png)
![5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11476510.png)

![4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide](/img/structure/B11476519.png)
![ethyl ({5-(4-chlorophenyl)-4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B11476531.png)

![6-amino-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11476535.png)


![methyl [7-(4-fluorophenyl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11476550.png)
![8-methyl-2-(morpholin-4-yl)-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11476557.png)
![5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B11476575.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide](/img/structure/B11476589.png)
![7-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11476592.png)
